molecular formula C20H15ClN4O4 B2510445 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1115932-25-6

2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2510445
CAS No.: 1115932-25-6
M. Wt: 410.81
InChI Key: BTIWOROWUYUOPC-UHFFFAOYSA-N
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Description

2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H15ClN4O4 and its molecular weight is 410.81. The purity is usually 95%.
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Scientific Research Applications

Biological Activities of Coumarin and Oxadiazole Derivatives

Research highlights the diverse biological activities of coumarin and oxadiazole derivatives. Coumarin compounds, featuring a 1,2-benzopyrone ring, exhibit pharmacological activities such as anti-diabetic, anti-viral, anti-microbial, anticancer, and anti-inflammatory. Oxadiazoles, containing an oxygen atom and two nitrogen atoms in a five-membered ring, are known for their antimicrobial, anticancer, and anti-inflammatory properties. The structural features of these derivatives enable effective binding with enzymes and receptors, leading to various bioactivities. This suggests potential for the development of potent drugs through modification and synthesis of these derivatives (Jalhan, Singh, Saini, Sethi, & Jain, 2017).

Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds

1,3,4-Oxadiazole derivatives are highlighted for their broad therapeutic potential across a range of medical applications. These compounds, through their distinctive structural features, interact with various biological systems to elicit a spectrum of therapeutic effects, including anticancer, antifungal, antibacterial, and anti-inflammatory activities. The research underlines the significance of 1,3,4-oxadiazole derivatives in medicinal chemistry, showcasing their role in developing new therapeutic agents with high potency (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).

Synthetic Strategies and Biological Activities of Oxadiazole Derivatives

The synthesis and pharmacological activities of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives are extensively reviewed, underscoring their significance in drug development. These derivatives exhibit a wide array of pharmacological activities, including antibacterial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer effects. The review provides a comprehensive overview of recent developments, highlighting the utility of oxadiazoles as biologically active units in numerous compounds, which underscores their importance in the synthesis of new pharmacologically active molecules (Wang, Sun, Jia, Bian, & Yu, 2022).

Antiparasitic Potential of 1,2,4- and 1,3,4-Oxadiazole Derivatives

The use of 1,2,4- and 1,3,4-oxadiazole derivatives in antiparasitic drug development is discussed, highlighting the importance of these heterocyclic compounds in creating new treatments for parasitic infections. The review compares the different isomeric forms of oxadiazoles and discusses their reactivity and potential interactions with biological receptors, emphasizing their versatility as scaffolds in the development of antiparasitic drugs. This points to the promising role of oxadiazole derivatives in addressing the need for new therapeutic options against parasitic diseases (Pitasse-Santos, Sueth-Santiago, & Lima, 2017).

Properties

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O4/c21-15-6-3-13(4-7-15)19-23-20(29-24-19)14-5-8-18(27)25(11-14)12-17(26)22-10-16-2-1-9-28-16/h1-9,11H,10,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIWOROWUYUOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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